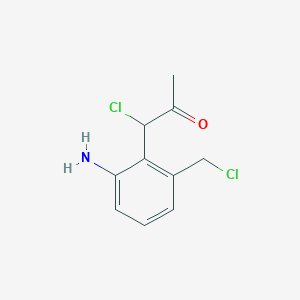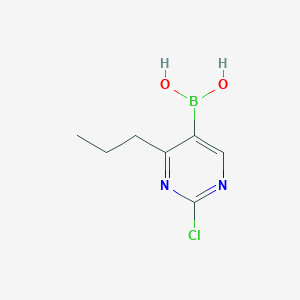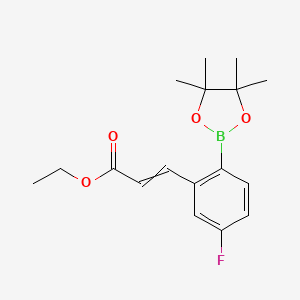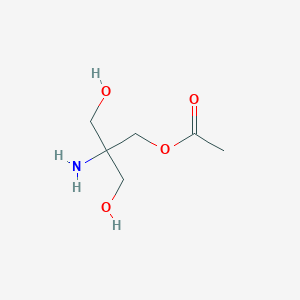
(2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a methoxy group, a pyrazolyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 2-Methoxy-4-bromophenyl and 3-methyl-1H-pyrazol-1-ylboronic acid.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols/Quinones: Resulting from oxidation reactions.
Alcohols/Amines: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
(2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s pyrazolyl group may also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrazole-4-boronic acid: Similar structure but lacks the methoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole: Contains a boronic ester instead of a boronic acid moiety.
Carbamic acid, [2- [ [ [1- (4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, methyl ester: Similar pyrazolyl structure but different functional groups.
Uniqueness
(2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a methoxy group, a pyrazolyl group, and a boronic acid moiety. This combination provides distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
Fórmula molecular |
C11H13BN2O3 |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
[2-methoxy-4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-8-5-6-14(13-8)9-3-4-10(12(15)16)11(7-9)17-2/h3-7,15-16H,1-2H3 |
Clave InChI |
PNVVMIQUSLGXCM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


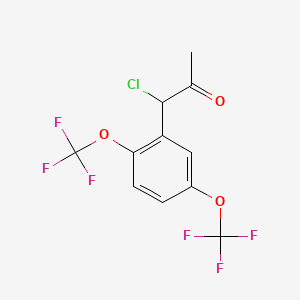

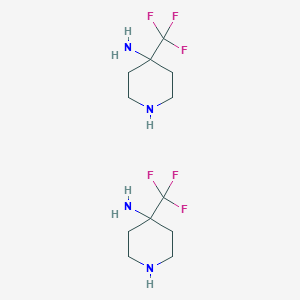
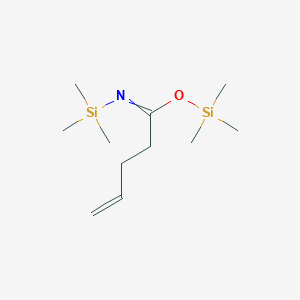

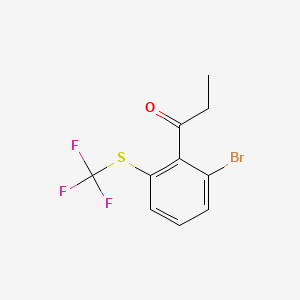

![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)
